molecular formula C14H20Cl2N2O B6204257 2-chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride CAS No. 2200209-14-7

2-chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride

Cat. No.: B6204257
CAS No.: 2200209-14-7
M. Wt: 303.2
InChI Key:
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Description

2-chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride typically involves the reaction of 1-(3-methylphenyl)methylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as receptors and enzymes.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-{4-[(2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride
  • 2-chloro-1-{4-[(4-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride

Uniqueness

2-chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which can influence its pharmacological properties and interactions with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships.

Properties

CAS No.

2200209-14-7

Molecular Formula

C14H20Cl2N2O

Molecular Weight

303.2

Purity

98

Origin of Product

United States

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